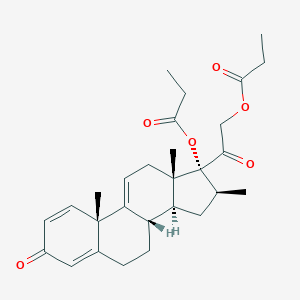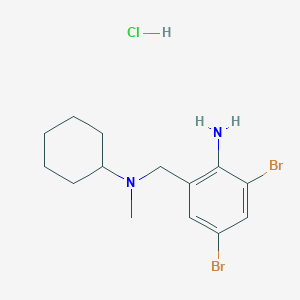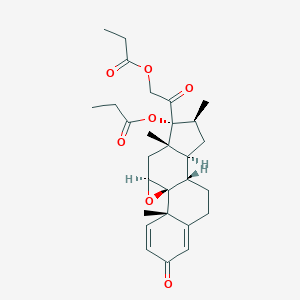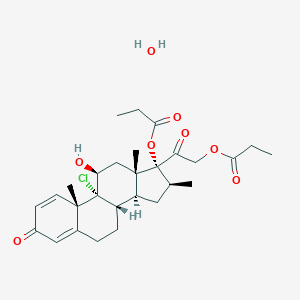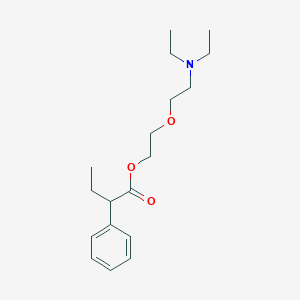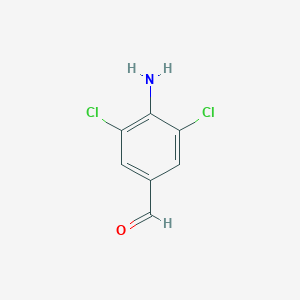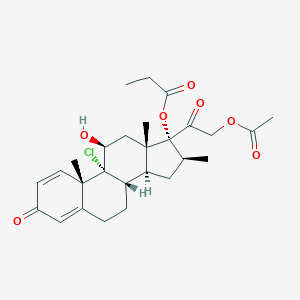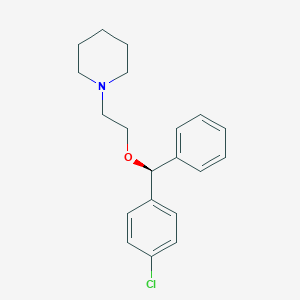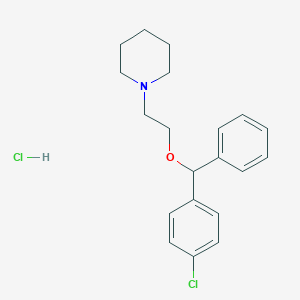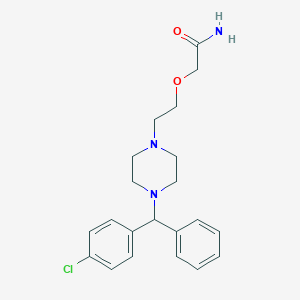
盐酸西替利嗪酰胺
概述
描述
Cetirizine is a selective Histamine-1 antagonist drug used in allergic rhinitis and chronic urticaria . It is an orally active second-generation histamine H1 antagonist proven effective in the treatment of various allergic symptoms, such as sneezing, coughing, nasal congestion, hives, and other symptoms .
Synthesis Analysis
Cetirizine can be prepared by preparative HPLC separation of cetirizine amide . The amide has an α value of 2.76 (USP resolution of 8.54) using a Chiralpak AD column, and 0.5 wt % of the amide (based on packing material) can be injected per run .
Molecular Structure Analysis
Cetirizine is a member of the class of piperazines that is piperazine in which the hydrogens attached to nitrogen are replaced by a (4-chlorophenyl) (phenyl)methyl and a 2- (carboxymethoxy)ethyl group respectively .
Chemical Reactions Analysis
Cetirizine is partly metabolized by oxidation, O-dealkylation to a metabolite with negligible antihistaminic activity .
Physical And Chemical Properties Analysis
Amides generally have high boiling points and melting points. These characteristics and their solubility in water result from the polar nature of the amide group and hydrogen bonding .
科学研究应用
Osteoarthritis Pain Therapies
- Scientific Field : Pharmacology
- Application Summary : Cetirizine has been investigated for its potential as a novel osteoarthritic pain therapy . The endocannabinoid 2-arachidonoyl glycerol is involved in pain processing, and increasing its concentration through monoacylglycerol lipase (MAGL) inhibition reduces pain in various animal models .
- Methods of Application : In vitro studies revealed that cetirizine inhibited MAGL with IC 50 values of 9.3931 µM . In vivo experiments demonstrated that cetirizine reduced mechanical and thermal nociception in complete Freund adjuvant (CFA)-induced osteoarthritis in rats .
- Results : Cetirizine exhibited a notable anti-inflammatory effect, reducing CFA-induced inflammation, as well as the inflammatory infiltrate and granuloma formation in the affected paw . These findings suggest that cetirizine may serve as a promising starting point for the development of novel compounds for osteoarthritis treatment, addressing both pain and inflammation .
Antihistaminic Drug
- Scientific Field : Pharmaceutical Research
- Application Summary : Cetirizine is an antihistaminic drug used to treat symptoms of seasonal and perennial allergic rhinitis and chronic urticaria (hives) .
- Methods of Application : The methodology for the development and validation of cetirizine as an antihistaminic drug includes a description of the structure, biochemistry, and pharmacology, the layout, the rate of its absorption, distribution, and identification of the antihistaminic drug .
- Results : Cetirizine Hydrochloride is a synthetic (man-phenylmethyl-piperazinyl derivatives, antihistaminic Cetirizine, a metabolite of hydroxyzine, more explicit for peripheral histamine H1-receptor antagonist .
Interaction with NSAIDs
- Scientific Field : Biochemistry
- Application Summary : Cetirizine, an anti-allergy agent, and non-steroidal anti-inflammatory drugs (NSAIDs; anti-inflammatory agents) are co-administered drugs .
- Methods of Application : The study involves spectroscopic characterization of in vitro interactions of cetirizine and NSAIDs .
- Results : The study suggests that cetirizine, a P-glycoprotein substrate may be affected by the use of NSAIDs .
Seasonal Allergies
- Scientific Field : Allergology
- Application Summary : Cetirizine is used to relieve symptoms of seasonal allergies, such as sneezing, itching, watery eyes, or runny nose .
- Methods of Application : Cetirizine is taken orally, either with or without food . The dosage is determined by the doctor based on the patient’s age, condition, and response to treatment .
- Results : Patients report significant relief from allergy symptoms, improving their quality of life during allergy season .
Chronic Urticaria
- Scientific Field : Dermatology
- Application Summary : Cetirizine is used to treat the uncomplicated skin manifestations of chronic idiopathic urticaria . It significantly reduces the occurrence, severity, and duration of hives and pruritus .
- Methods of Application : The drug is administered orally, and the dosage is determined by the doctor based on the patient’s condition .
- Results : Patients experience a notable reduction in the severity and frequency of hives, as well as itching .
Atopic Dermatitis
- Scientific Field : Dermatology
- Application Summary : Cetirizine is used in the treatment of atopic dermatitis, a condition that makes your skin red and itchy .
- Methods of Application : Cetirizine is taken orally, with the dosage determined by the doctor based on the patient’s condition .
- Results : Patients report a significant reduction in itching and inflammation associated with atopic dermatitis .
Seasonal Asthma
- Scientific Field : Pulmonology
- Application Summary : Cetirizine is also used in seasonal asthma as an adjuvant .
- Methods of Application : The drug is administered orally, and the dosage is determined by the doctor based on the patient’s condition .
- Results : Patients report a significant reduction in the severity and frequency of asthma attacks during the allergy season .
Allergic Cough
- Scientific Field : Pulmonology
- Application Summary : Cetirizine is used to treat allergic cough .
- Methods of Application : The drug is administered orally, and the dosage is determined by the doctor based on the patient’s condition .
- Results : Patients report a significant reduction in the severity and frequency of coughing episodes .
Paediatric Patients
- Scientific Field : Paediatrics
- Application Summary : Cetirizine can be used for paediatric patients .
- Methods of Application : The drug is administered orally, and the dosage is determined by the doctor based on the patient’s age and condition .
- Results : The main side effect to be cautious about is somnolence .
安全和危害
未来方向
属性
IUPAC Name |
2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O2/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)25-12-10-24(11-13-25)14-15-27-16-20(23)26/h1-9,21H,10-16H2,(H2,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJDQBJDVOYDLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCC(=O)N)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60861492 | |
| Record name | 2-(2-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60861492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cetirizine Amide | |
CAS RN |
163837-43-2, 83881-37-2 | |
| Record name | (+)-2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163837-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cetirizine amide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083881372 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide,2-[2-[4-[(R,S)-(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CETIRIZINE AMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WC71952W5X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

